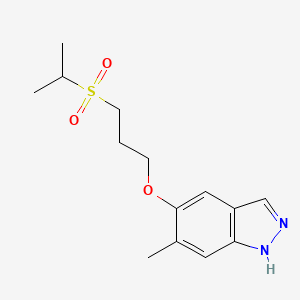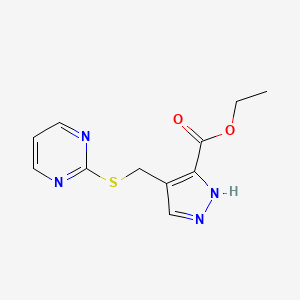![molecular formula C11H16INOS B7407444 N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B7407444.png)
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine is a compound that features a thiophene ring substituted with an iodine atom and a methyloxanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine typically involves the iodination of a thiophene derivative followed by the introduction of the methyloxanamine group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom onto the thiophene ring. Subsequent reactions with appropriate reagents can then introduce the methyloxanamine group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under suitable conditions.
Reduction: The iodine substituent can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide variety of functional groups.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and could be studied for potential therapeutic applications.
Medicine: It could be explored for use in drug development, particularly in the design of new pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would be specific to the target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene Derivatives: Compounds such as 2-iodothiophene and 3-iodothiophene share structural similarities.
Methyloxanamine Derivatives: Compounds like 2-methyloxan-4-amine and its analogs.
Uniqueness
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine is unique due to the specific combination of the iodothiophene and methyloxanamine groups. This combination can impart unique chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INOS/c1-8-4-10(2-3-14-8)13-6-11-5-9(12)7-15-11/h5,7-8,10,13H,2-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMKLRYEXZZBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NCC2=CC(=CS2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-N-[3-[1-(1,2-thiazol-3-yl)ethylamino]propyl]methanesulfonamide](/img/structure/B7407365.png)
![ethyl 4-[(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl]-1H-pyrazole-5-carboxylate](/img/structure/B7407371.png)

![ethyl 4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-pyrazole-5-carboxylate](/img/structure/B7407379.png)
![2-(2-Methylfuran-3-yl)-5-[1-(oxolan-3-yl)propan-2-ylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7407380.png)

![2-(1H-indol-3-yl)-5-[1-(oxolan-3-yl)propan-2-ylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7407402.png)
![2-[(5-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)methylamino]butan-1-ol](/img/structure/B7407409.png)
![6-Ethyl-2-[1-(oxolan-3-yl)propan-2-ylsulfanyl]pyrimidin-4-amine](/img/structure/B7407424.png)
![3-Tert-butyl-5-[[5-(difluoromethyl)-1,3-oxazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B7407426.png)
![N-[(4-iodothiophen-2-yl)methyl]-1-(oxolan-3-yl)methanamine](/img/structure/B7407431.png)
![(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B7407446.png)
![2-(2-methylfuran-3-yl)-5-[1-(1H-1,2,4-triazol-5-yl)propylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7407458.png)
![4-[(4-Iodothiophen-2-yl)methylamino]pentan-2-ol](/img/structure/B7407462.png)
